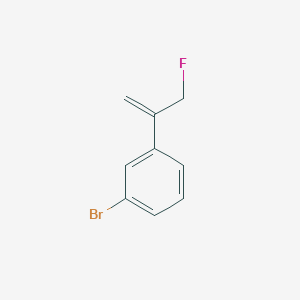

1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-fluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOQJBNGYWSWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

Regioselective and Stereoselective Synthesis Approaches to the Vinylic and Aromatic Moieties

The assembly of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene requires precise control over the formation of both the substituted aromatic ring and the functionalized propene side chain. This section explores key synthetic transformations that enable the selective construction of these molecular components.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a crucial step in the synthesis of many complex organic molecules. nobelprize.org These reactions offer a versatile and efficient means to introduce the 3-fluoroprop-1-en-2-yl group onto the brominated benzene (B151609) ring. Several named reactions fall under this category, each utilizing a different organometallic reagent. libretexts.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Common Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compounds | Mild reaction conditions, high functional group tolerance, commercially available reagents. libretexts.org |

| Stille Coupling | Organotin compounds | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a concern. libretexts.org |

| Negishi Coupling | Organozinc compounds | High reactivity and functional group tolerance. nobelprize.orglibretexts.org |

| Hiyama Coupling | Organosilicon compounds | Utilizes non-toxic and readily available silicon reagents. libretexts.org |

| Kumada Coupling | Grignard reagents (Organomagnesium) | Highly reactive but can be sensitive to certain functional groups. libretexts.org |

For the synthesis of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, a plausible approach would involve the coupling of a suitable 1,3-disubstituted benzene derivative with an organometallic partner bearing the 3-fluoroprop-1-en-2-yl moiety. For instance, a Negishi coupling could be employed between 1,3-dibromobenzene (B47543) and a pre-formed organozinc reagent of the fluorinated propene.

Olefin Metathesis and Functionalization Techniques for the Propene Moiety

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.govnih.gov This catalytic reaction, often employing ruthenium-based catalysts like the Grubbs' catalysts, allows for the exchange of substituents between different olefins. researchgate.netsigmaaldrich.com

In the context of synthesizing the 3-fluoroprop-1-en-2-yl side chain, cross-metathesis could be a key strategy. This would involve reacting a simpler, commercially available alkene with a fluorinated olefin to generate the desired propene structure. The reaction is known for its tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov

Types of Olefin Metathesis Reactions:

| Reaction Type | Description |

| Cross-Metathesis (CM) | Exchange of substituents between two different acyclic olefins. nih.gov |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. nih.govresearchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Conversion of a cyclic olefin into a polymer. nih.govresearchgate.net |

| Enyne Metathesis | Metathesis involving an alkene and an alkyne. nih.gov |

The functionalization of the propene moiety with fluorine can be achieved either before or after the metathesis step. Pre-functionalized building blocks are often used to ensure regioselectivity.

Directed Bromination and Fluorination Methodologies for Specific Site Selectivity

Achieving the desired substitution pattern on the benzene ring requires precise control over the halogenation reactions.

Bromination: The introduction of a bromine atom at a specific position on an aromatic ring is typically achieved through electrophilic aromatic substitution. The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming bromine atom. For instance, certain functional groups can act as meta-directors, guiding the bromination to the desired position. acs.org

Fluorination: Direct fluorination of aromatic compounds can be challenging to control due to the high reactivity of fluorine, often leading to multiple fluorinations. jove.comyoutube.com Therefore, indirect methods are often preferred. One common strategy involves the use of reagents like Selectfluor, which acts as a fluorine donor in electrophilic fluorination reactions. jove.com Another approach is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Precursor Synthesis and Intermediate Isolation in Multi-Step Pathways

The synthesis of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is a multi-step process that relies on the careful preparation and purification of key precursors and intermediates. For example, the synthesis of the aromatic portion might start from a readily available benzene derivative that is first brominated and then subjected to a cross-coupling reaction. A patent for the production of 1-bromo-3-fluorobenzene (B1666201) outlines a method involving the bromination of fluorobenzene, followed by a reaction with a benzene derivative. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, optimization of reaction conditions is paramount. This involves systematically varying parameters such as:

Catalyst and Ligand: The choice of palladium catalyst and its associated ligands can significantly impact the rate and selectivity of cross-coupling reactions. nih.gov

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often used in olefin metathesis. sigmaaldrich.com

Temperature: Reaction temperature affects the rate of reaction and can influence the formation of side products.

Concentration: For reactions like olefin metathesis, the concentration of reactants can determine whether an intramolecular (ring-closing) or intermolecular (cross-metathesis) reaction is favored. sigmaaldrich.com

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction and isolating the product.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comijfmr.com In the synthesis of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, several green chemistry principles can be applied:

Prevention of Waste: Designing synthetic routes that are "atom-economical," meaning that a high proportion of the atoms in the reactants are incorporated into the final product. ijfmr.comresearchgate.net

Use of Catalysis: Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. numberanalytics.comsolubilityofthings.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. numberanalytics.comijfmr.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By incorporating these principles, the environmental impact of the synthesis can be minimized, leading to more sustainable chemical manufacturing. nih.gov

Mechanistic Insights into the Reactivity of 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

Electrophilic and Nucleophilic Substitution Pathways on the Aromatic Ring

The aromatic ring of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile. The two substituents, the bromine atom and the 3-fluoroprop-1-en-2-yl group, exert directing and activating or deactivating effects.

Bromo Group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the reaction rate compared to benzene. ulethbridge.caorganicchemistrytutor.commasterorganicchemistry.com However, it is an ortho, para-director because the lone pairs on the bromine can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at these positions. ulethbridge.caorganicchemistrytutor.com

3-fluoroprop-1-en-2-yl Group: The electronic effect of the vinyl group can be complex. Generally, alkyl and vinyl groups are considered weakly activating and ortho, para-directing. wikipedia.org This is attributed to their ability to donate electron density to the ring via hyperconjugation and weak resonance effects, which stabilizes the arenium ion intermediate.

The combined effect of a meta-directing deactivator (if the vinyl group were strongly electron-withdrawing) and an ortho, para-directing deactivator (bromine) would lead to complex regiochemical outcomes. However, given the likely weakly activating or deactivating nature of the substituted propene group, electrophilic attack will likely be directed to the positions ortho and para to the bromine atom, and ortho and para to the vinyl group. The positions most activated will be those that can be stabilized by both groups.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Electrophilic Attack | Influence of Bromo Group | Influence of 3-fluoroprop-1-en-2-yl Group | Predicted Outcome |

| 2 | ortho (favored) | ortho (favored) | Major product |

| 4 | para (favored) | meta (disfavored) | Minor product |

| 5 | meta (disfavored) | para (favored) | Minor product |

| 6 | ortho (favored) | meta (disfavored) | Minor product |

Nucleophilic Aromatic Substitution (NAS):

Aryl halides are generally unreactive towards nucleophilic substitution. latech.edu However, NAS can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

In the case of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, the 3-fluoroprop-1-en-2-yl group is not a strong electron-withdrawing group. Therefore, nucleophilic aromatic substitution via the addition-elimination (SNAr) mechanism is unlikely to be a favorable pathway under standard conditions. For this reaction to proceed, harsher conditions or the presence of a catalyst would likely be required.

Radical Reaction Mechanisms Involving Vinylic Halides

The vinylic fluoride (B91410) in the propene moiety of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene introduces the possibility of radical reactions. Vinylic halides can undergo reactions initiated by radical species, often generated by light or heat. wikipedia.orgyoutube.com

A common radical reaction involving alkenes is free-radical addition. wikipedia.org In this process, a radical initiator can generate a radical species that adds to the double bond of the propene group. The regioselectivity of this addition is typically governed by the stability of the resulting radical intermediate. The attacking radical will generally add to the less substituted carbon of the double bond to form the more substituted (and therefore more stable) radical. wikipedia.org

For 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, a radical (X•) would add to the terminal CH₂ carbon of the propene unit, leading to the formation of a more stable tertiary radical on the carbon bearing the aryl group and the fluoromethyl group. This intermediate can then react further, for instance, by abstracting an atom from another molecule to propagate the radical chain.

Hypothetical Radical Addition Mechanism:

Initiation: Formation of a radical species (X•).

Propagation Step 1: Addition of the radical to the double bond. X• + H₂C=C(CH₂F)-Ar → X-CH₂-Ċ(CH₂F)-Ar (where Ar = 3-bromophenyl)

Propagation Step 2: The resulting carbon-centered radical reacts with a molecule H-Y to form the product and a new radical. X-CH₂-Ċ(CH₂F)-Ar + H-Y → X-CH₂-CH(CH₂F)-Ar + Y•

Termination: Combination of two radical species.

Photochemical conditions can also facilitate the formation of vinyl radicals from vinyl halides. nih.govacs.org While less common for fluorides compared to heavier halogens, under suitable energetic conditions, homolytic cleavage of the C-F bond could occur, or more likely, reactions could be initiated at other sites that lead to transformations involving the vinylic position.

Stereochemical Implications of Reactions at the Propene Moiety

Reactions occurring at the double bond of the propene moiety have significant stereochemical implications. The prochiral nature of the double bond means that addition reactions can lead to the formation of new stereocenters.

Electrophilic Addition:

Electrophilic addition to the double bond will proceed via a carbocation intermediate. The initial attack of the electrophile will likely occur on the terminal CH₂ carbon, leading to the formation of a tertiary carbocation stabilized by the adjacent aromatic ring and the fluoromethyl group. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, potentially leading to a racemic or diastereomeric mixture of products, depending on the presence of other stereocenters.

The presence of the allylic fluorine atom can influence the stereochemical outcome. In some cases of allylic substitution, the fluoride can direct the incoming nucleophile. acs.org For addition reactions, the electronegativity of the fluorine might influence the facial selectivity of the electrophilic attack, though this effect is often subtle.

Radical Addition:

In radical additions, the intermediate radical is also typically planar or rapidly inverting, leading to a loss of stereochemical information and the formation of a mixture of stereoisomers. dalalinstitute.com

Asymmetric Synthesis:

The synthesis of enantioenriched products from reactions at the propene moiety would require the use of chiral reagents or catalysts. For instance, asymmetric allylic alkylation reactions of substrates containing fluorine have been shown to be an effective strategy for creating stereocenters. nih.gov Similarly, iridium-catalyzed enantioselective synthesis of tertiary allylic fluorides highlights the potential for stereocontrolled transformations at such positions. nih.gov

Transition State Analysis and Reaction Energetics of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. acs.org Such studies can model the structures of transition states, calculate activation energy barriers, and determine the thermodynamics of different reaction pathways.

For electrophilic aromatic substitution , transition state analysis would focus on the structure and stability of the arenium ion intermediate. The calculations would quantify the stabilizing effects of the bromo and vinyl-containing groups at the ortho, meta, and para positions, thereby predicting the most favorable reaction pathway.

In the case of radical reactions , computational studies can elucidate the potential energy surface for the addition of a radical to the double bond. This would involve locating the transition state for the addition step and calculating its energy relative to the reactants. Such calculations can provide insights into the regioselectivity and stereoselectivity of the reaction. A study on the palladium-catalyzed sequential cross-coupling/annulation of ortho-vinyl bromobenzene with aryl bromide demonstrated that the aryl-C(sp2)-H activation process is the rate-determining step, with an activation free energy barrier of about 27.4–28.8 kcal·mol⁻¹. acs.org

For complex reactions with multiple steps, the concept of a "virtual transition state" may be applicable, where the experimentally observed activation energy is an average of the energies of several contributing transition states. bath.ac.uk

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the fluoropropenyl protons. The aromatic region would likely display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the fluoropropenyl group.

The protons of the 3-fluoroprop-1-en-2-yl group would give rise to signals in the vinylic and allylic regions. The two geminal vinylic protons (=CH₂) are expected to be diastereotopic and would likely appear as two separate multiplets due to coupling to each other and to the fluorine atom. The methylene (B1212753) protons of the -CH₂F group would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and potentially long-range coupling with the vinylic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The aromatic region would show six distinct signals for the benzene ring carbons. The carbon attached to the bromine atom (C-Br) is expected to be shifted upfield compared to the other aromatic carbons due to the heavy atom effect of bromine. The carbon bearing the fluoropropenyl substituent would also show a characteristic chemical shift. The carbons of the vinyl group and the fluorinated methylene group would appear in the aliphatic region of the spectrum. The C-F coupling would be observable, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated organic compounds. A single resonance is expected for the fluorine atom in the 3-fluoroprop-1-en-2-yl group. The chemical shift of this signal would be characteristic of a primary alkyl fluoride (B91410). The multiplicity of the signal would be a triplet due to coupling with the adjacent methylene protons (²JHF).

Stereochemical Assignment and Conformational Analysis: The stereochemistry of the double bond is fixed in this case as it is a 1,1-disubstituted alkene. However, NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred conformation of the molecule. For instance, NOE correlations between the vinylic protons and the aromatic protons could help determine the rotational preference of the fluoropropenyl group relative to the benzene ring. The molecule likely exists in a conformational equilibrium, with the planar or near-planar conformations being the most stable to maximize conjugation between the vinyl group and the aromatic ring.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | m | - |

| Vinylic Protons (=CH₂) | 5.0 - 5.5 | m | ²JHH ≈ 1-3, ⁴JHF ≈ 1-5 |

| Methylene Protons (-CH₂F) | 4.5 - 5.0 | dt | ²JHF ≈ 47, ³JHH ≈ 7 |

| Aromatic Carbons | 120 - 140 | - | - |

| Vinylic Carbons | 110 - 145 | - | - |

| Methylene Carbon (-CH₂F) | 80 - 90 | t | ¹JCF ≈ 170-180 |

| Fluorine (-CH₂F) | -210 to -230 | t | ²JHF ≈ 47 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

IR Spectroscopy: The IR spectrum of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is expected to show characteristic absorption bands for the aromatic ring, the C=C double bond, and the C-F bond.

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Overtone and combination bands in the 2000-1650 cm⁻¹ region and fundamental vibrations around 1600, 1580, and 1470 cm⁻¹.

C=C stretching (vinyl): A band around 1640 cm⁻¹.

C-F stretching: A strong absorption band in the region of 1100-1000 cm⁻¹.

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Out-of-plane C-H bending (aromatic): Bands in the 900-690 cm⁻¹ region, which are characteristic of the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the vinyl group and the symmetric breathing mode of the benzene ring are expected to give strong signals in the Raman spectrum. The C-F and C-Br stretching vibrations would also be observable.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| Vinyl C=C stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| Aromatic C=C stretch | ~1600, 1580, 1470 | ~1600, 1580, 1470 | Medium-Strong |

| C-F stretch | 1100-1000 | 1100-1000 | Strong (IR) |

| C-Br stretch | 600-500 | 600-500 | Medium |

Mass Spectrometry Techniques for Molecular Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

For 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene (C₉H₈BrF), the molecular ion peak (M⁺) would be observed in the mass spectrum. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a bromine radical: This would lead to a significant fragment ion at [M-Br]⁺.

Loss of a fluorine radical: This is generally less favorable than the loss of bromine but may be observed, leading to a fragment at [M-F]⁺.

Loss of HBr: A fragment corresponding to [M-HBr]⁺ may be formed.

Cleavage of the fluoropropenyl side chain: Fragmentation of the side chain could lead to the loss of a CH₂F radical, resulting in a [M-CH₂F]⁺ ion.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the benzene ring could lead to the formation of various aromatic fragment ions.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 214/216 | [C₉H₈BrF]⁺ (M⁺/M+2⁺) | Molecular ion peak, confirms molecular weight and presence of Br. chromatographyonline.com |

| 135 | [C₉H₈F]⁺ | Loss of Br radical. |

| 195/197 | [C₉H₇Br]⁺ | Loss of F radical. |

| 134 | [C₉H₇F]⁺ | Loss of HBr. |

| 181/183 | [C₈H₆Br]⁺ | Loss of CH₂F radical. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its solid-state conformation.

Intermolecular Interactions: The crystal packing would be governed by various non-covalent interactions. Given the presence of bromine and fluorine atoms and an aromatic ring, the following interactions are anticipated to play a significant role in the crystal lattice:

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like fluorine or the π-system of the benzene ring) of neighboring molecules. C-Br···F or C-Br···π interactions are plausible.

π-π stacking: The aromatic rings could engage in offset or face-to-face π-π stacking interactions, contributing to the stability of the crystal structure.

C-H···π interactions: Hydrogen atoms of the aromatic ring or the side chain could interact with the π-electron cloud of adjacent benzene rings.

Dipole-dipole interactions: The molecule possesses a dipole moment due to the electronegative bromine and fluorine atoms, leading to dipole-dipole interactions in the solid state.

Without experimental data, a definitive crystal structure cannot be presented. However, based on the structures of similar substituted styrenes, it is likely that the molecules would pack in a herringbone or a layered fashion to maximize favorable intermolecular interactions.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if applicable for derivatives)

1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene is an achiral molecule and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, if a chiral center were introduced into the molecule, for example, by substitution on the side chain or by creating a chiral axis due to restricted rotation, then chiroptical spectroscopy would become a powerful tool for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative, the ECD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores, primarily the substituted benzene ring. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org VCD is particularly sensitive to the stereochemistry of the entire molecule. The VCD spectrum of a chiral derivative would show characteristic positive and negative bands for the vibrational modes. wikipedia.org

Absolute Configuration Determination: The absolute configuration of a chiral derivative could be determined by comparing its experimental ECD and VCD spectra with the spectra predicted by quantum chemical calculations for the different possible enantiomers. A good match between the experimental and calculated spectra for a particular enantiomer would allow for the unambiguous assignment of its absolute configuration. wikipedia.org This approach has become a reliable method for the stereochemical elucidation of chiral organic molecules. rsc.org

Theoretical and Computational Chemistry Studies on 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry. nih.govmdpi.com Key outputs from these calculations would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's kinetic stability and its propensity to engage in chemical reactions. The electrostatic potential map would also be generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

To understand the dynamic behavior of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, molecular dynamics (MD) simulations would be necessary. These simulations would model the movement of the atoms over time, providing insights into the molecule's conformational flexibility. Of particular interest would be the rotational barriers around the single bonds, especially the bond connecting the benzene (B151609) ring to the fluoropropenyl group.

Furthermore, MD simulations can incorporate explicit solvent molecules to study how the compound behaves in different chemical environments. By analyzing the radial distribution functions and interaction energies, researchers could predict the solubility and solvation thermodynamics of the molecule in various solvents.

Quantum Chemical Descriptors for Understanding Reactivity Trends and Site Selectivity

A range of quantum chemical descriptors would be calculated from the results of DFT studies to quantify the reactivity of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene. These descriptors provide a more nuanced understanding of its chemical behavior than simple HOMO-LUMO analysis.

Illustrative Data Table of Quantum Chemical Descriptors (Hypothetical):

| Descriptor | Definition | Predicted Significance for 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene |

| Global Hardness (η) | Resistance to change in electron distribution. | A higher value would suggest greater stability. |

| Global Softness (S) | The reciprocal of hardness, indicating reactivity. | A higher value would imply greater reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Would indicate the overall electron-withdrawing or -donating nature of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value would suggest a greater susceptibility to nucleophilic attack. |

| Fukui Functions | Indicate the change in electron density at a given point when the number of electrons is changed. | Would be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. |

In Silico Prediction of Reaction Pathways and Product Distribution

Computational methods can be used to explore potential reaction pathways for 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene. By mapping the potential energy surface for a given reaction, researchers can identify transition states and calculate the activation energies for different pathways. nih.gov This allows for the prediction of the most likely reaction mechanisms and the distribution of products under various conditions. For instance, the reactivity of the vinyl group in cycloaddition reactions or the susceptibility of the carbon-bromine bond to cleavage could be investigated. mdpi.com

Research Applications of 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules via Versatile Cross-Coupling Reactions

The aryl bromide functional group is a cornerstone of modern organic synthesis, primarily due to its reactivity in a multitude of palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, by virtue of its bromo-substituted phenyl ring, is an excellent candidate for such transformations.

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. The carbon-bromine bond in the target molecule is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. rsc.org This allows for the selective functionalization of the aromatic ring without disturbing the vinyl fluoride (B91410) moiety under appropriate conditions.

Key cross-coupling reactions where this compound could serve as a key substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, leading to the synthesis of complex biaryl or aryl-alkenyl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene, further extending the conjugation of the system.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group onto the aromatic ring, a common motif in pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine, a crucial functional group in medicinal chemistry.

Stille Coupling: Reaction with an organotin reagent, offering another pathway for C-C bond formation.

The utility of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene in this context is its ability to introduce a fluorinated vinyl group into a larger molecule, a feature that is highly desirable in the development of new pharmaceuticals and agrochemicals.

Table 1: Potential Cross-Coupling Reactions of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene This table presents hypothetical reaction schemes based on the known reactivity of aryl bromides.

| Reaction Name | Coupling Partner | Potential Product Structure | Significance |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl with a fluoropropenyl substituent | Synthesis of complex scaffolds for medicinal chemistry |

| Heck | Styrene (B11656) | Stilbene derivative with a fluoropropenyl substituent | Creation of conjugated systems for materials science |

| Sonogashira | Phenylacetylene | Tolane derivative with a fluoropropenyl substituent | Access to linear, rigid structures for molecular electronics |

| Buchwald-Hartwig | Aniline | Diphenylamine derivative with a fluoropropenyl substituent | Formation of key intermediates for drug discovery |

Utilization in Polymer Chemistry and Materials Science (e.g., as a monomer or cross-linker for specialized polymers)

The presence of a vinyl group attached to the benzene (B151609) ring gives 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene the characteristics of a styrenic monomer. numberanalytics.com Styrene and its derivatives are widely used in the production of a vast range of polymers and copolymers. specialchem.comshell.com This compound could therefore be polymerized or copolymerized through its vinyl group to create novel polymers with specialized properties imparted by the bromo and fluoroalkyl substituents.

The polymerization could proceed via several mechanisms, including free-radical polymerization, anionic polymerization, or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These controlled methods would allow for the synthesis of polymers with well-defined molecular weights and low dispersity.

The incorporation of bromine and fluorine into the polymer backbone would be expected to confer unique properties:

Flame Retardancy: The presence of bromine is known to impart flame-retardant properties to polymers.

Chemical Resistance and Thermal Stability: Fluorine-containing polymers are renowned for their high thermal stability, chemical inertness, and low surface energy. researchgate.net

Modified Refractive Index and Dielectric Constant: The introduction of heavy atoms like bromine and the highly electronegative fluorine can alter the optical and electronic properties of the resulting material.

Post-Polymerization Functionalization: The bromo-substituent on the phenyl ring of the polymer could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of other functional groups.

Furthermore, if a di-functional coupling agent were used to react with the bromo- groups of two polymer chains, 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene could act as a cross-linker, creating a network polymer with enhanced mechanical and thermal properties.

Precursor for the Derivatization of Novel Fluorinated Compounds with Tunable Properties

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science for fine-tuning their properties. numberanalytics.comnih.gov Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene serves as an excellent starting material for the synthesis of a variety of novel fluorinated compounds.

The vinyl fluoride moiety is a particularly interesting functional group. While the C-F bond is generally strong, the vinylic C-F bond can participate in specific chemical transformations. organic-chemistry.orgnih.gov Moreover, the double bond can undergo a range of addition reactions.

By using the aryl bromide handle for cross-coupling reactions as described in section 6.1, a diverse library of complex molecules containing the 3-fluoroprop-1-en-2-yl group can be generated. The electronic properties of the resulting molecules could be systematically tuned by varying the nature of the group introduced via cross-coupling. This allows for the creation of a portfolio of compounds with graded properties for structure-activity relationship (SAR) studies in drug discovery or for the development of materials with tailored electronic or optical properties. acs.org

Table 2: Hypothetical Physicochemical Properties of Polymers Derived from Substituted Styrenes This table provides an illustrative comparison of how substituents might influence polymer properties. The values for the polymer of the title compound are hypothetical.

| Monomer | Potential Polymer Property | Rationale |

|---|---|---|

| Styrene | Good processability, transparent | Standard for general-purpose polystyrene |

| 4-Bromostyrene | Increased refractive index, flame retardancy | Incorporation of a heavy atom (Br) |

| 4-Fluorostyrene | Increased thermal stability, low surface energy | Presence of the highly electronegative fluorine |

| 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene | Combination of flame retardancy, thermal stability, and potential for post-polymerization modification | Presence of both Br and a fluorinated side chain |

Application in the Development of New Catalytic Systems and Ligands

Substituted aromatic compounds are frequently used as precursors for the synthesis of ligands for transition metal catalysts. The electronic and steric properties of the ligand play a crucial role in determining the activity, selectivity, and stability of the catalyst. The bromo- and fluoro-substituents on 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene could be exploited in the design of new ligands.

For example, the bromo-substituent could be converted into a phosphine, amine, or N-heterocyclic carbene (NHC) precursor, which are common coordinating groups in catalysis. The fluorinated side chain would remain as a substituent on the ligand backbone, where it could influence the catalyst's properties through steric or electronic effects. The electron-withdrawing nature of the fluorinated group could modulate the electron density at the metal center, thereby affecting its catalytic activity. Such "ligand tuning" is a fundamental aspect of catalyst design. nih.gov

Design of Probes for Mechanistic Studies in Organic Reactions

Substituted styrenes are often used as model substrates in the study of organic reaction mechanisms, particularly in polymerization and electrophilic addition reactions. acs.orgresearchgate.net The rate and regioselectivity of these reactions are sensitive to the electronic nature of the substituents on the aromatic ring.

1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene could serve as a valuable mechanistic probe. The bromo-substituent is moderately electron-withdrawing through induction but can be a weak pi-donor through resonance. The fluorinated propyl group also has a strong inductive electron-withdrawing effect. By comparing the reactivity of this compound to that of styrene, bromostyrene, and other substituted styrenes, researchers could gain insights into the electronic demands of a particular reaction. For instance, in a study of a new polymerization catalyst, the relative rates of polymerization of a series of substituted styrenes could be used to construct a Hammett plot, providing quantitative information about the reaction mechanism. researchgate.netnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS with advanced detectors)

Chromatographic techniques are fundamental for separating 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene from impurities, starting materials, and byproducts. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a primary technique for the analysis of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene. chemijournal.com The compound is first vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. cdc.gov High-resolution capillary columns offer excellent separation of isomers and closely related impurities. cdc.gov Following separation, the compound is ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

The expected electron ionization (EI) mass spectrum of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene would show a characteristic molecular ion peak with an isotopic pattern typical for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). Key fragmentation patterns would likely involve the loss of a bromine radical (Br•), a fluorine radical (F•), or cleavage of the propenyl side chain, providing structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where derivatization is undesirable, LC-MS is a powerful alternative. longdom.org Reversed-phase HPLC would separate the compound from polar and non-polar impurities. Coupling the LC system to a mass spectrometer with an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for sensitive detection and identification. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for detecting trace levels of the compound in complex matrices. mdpi.com

Below is a hypothetical data table illustrating the parameters for a GC-MS method developed for purity assessment.

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-450 m/z |

| Expected Retention Time | ~12.5 min |

| Key Diagnostic Ions (m/z) | [M]+•, [M-Br]+, [M-C3H2F]+, [C6H4Br]+ |

Hyphenated Techniques for Complex Sample Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples and for real-time reaction monitoring. chemijournal.comslideshare.net The combination of separation power and structural identification provides a comprehensive understanding of the chemical system. scholarsrepository.com

For the synthesis of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, monitoring the reaction progress is key to optimizing yield and minimizing byproduct formation. Techniques like LC-MS or GC-MS can be used to analyze aliquots from the reaction mixture over time. researchgate.net This allows for the tracking of starting material consumption and product formation, providing critical data for kinetic studies and process optimization. researchgate.net

Other relevant hyphenated techniques include:

LC-NMR: Combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR. chemijournal.com This is particularly valuable for identifying unknown impurities or byproducts without the need for isolation. saspublishers.com

GC-FTIR: Provides complementary information to GC-MS. The infrared spectrum is sensitive to functional groups and can help distinguish between isomers that might have similar mass spectra. scholarsrepository.com

The use of these advanced methods allows for a detailed characterization of not just the final product but the entire reaction profile, leading to more robust and efficient chemical processes. nih.gov

Spectroscopic Quantification Methods (e.g., Quantitative NMR, UV-Vis Spectroscopy)

While chromatographic methods are excellent for separation and identification, spectroscopic techniques offer powerful and often non-destructive ways to quantify 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene.

Quantitative NMR (qNMR): NMR spectroscopy is not only the premier tool for structure elucidation but also a highly accurate and precise method for quantification. researchgate.net For 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, both ¹H and ¹⁹F NMR can be utilized for quantification.

¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide chemical shift range which minimizes signal overlap. rsc.orgchemrxiv.orgbiophysics.org By adding a known amount of a stable, fluorinated internal standard to the sample, the concentration of the target compound can be determined by comparing the integral of its ¹⁹F signal to that of the standard. acgpubs.org This method is absolute, requires no calibration curves specific to the analyte, and is highly robust. rsc.org

UV-Vis Spectroscopy: The presence of the substituted styrene (B11656) chromophore in 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene results in strong absorption in the UV region of the electromagnetic spectrum. numberanalytics.com This property can be exploited for quantitative analysis using the Beer-Lambert law, which relates absorbance to concentration. calpoly.edu While less selective than NMR or MS-based methods, UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for determining the concentration of the pure compound in solution or for monitoring reaction kinetics if the reactants and products have distinct absorption spectra. aai.solutionslongdom.org

The following table outlines a comparison of these spectroscopic quantification methods.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| ¹⁹F qNMR | Signal integration relative to a fluorinated internal standard | High precision, no calibration curve needed, high selectivity, non-destructive | Requires specialized equipment (NMR spectrometer), lower sensitivity than MS |

| ¹H qNMR | Signal integration relative to an internal standard | Highly accurate, provides structural info, non-destructive | Potential for signal overlap in complex mixtures |

| UV-Vis Spectroscopy | Beer-Lambert Law (A = εbc) | Rapid, simple, low cost, good for process monitoring | Lower selectivity, requires a pure sample or no interfering chromophores |

Development of Novel Sensor Technologies for Specific Detection and Process Control

While laboratory-based analytical techniques provide high accuracy, there is a growing need for novel sensor technologies that allow for real-time, in-situ, and continuous monitoring of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, particularly for industrial process control and environmental monitoring. researchgate.net

Electrochemical Sensors: These sensors operate by detecting changes in electrical signals (e.g., current, potential) resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. nih.gov By modifying the electrode with specific materials like carbon nanomaterials, conductive polymers, or metallic nanoparticles, it is possible to enhance the sensitivity and selectivity towards volatile organic compounds (VOCs) and halogenated hydrocarbons. mdpi.com An electrochemical sensor designed for 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene could potentially detect its presence in gas streams or process liquids, providing immediate feedback for process control. msasafety.commdpi.com

Optical Sensors: These devices rely on changes in optical properties (e.g., absorbance, fluorescence, refractive index) upon interaction with the analyte. researchgate.net For instance, a sensor could be based on a material impregnated with a dye whose spectral properties change upon binding with the aromatic or haloalkene moiety of the target compound.

Other Sensor Technologies:

Metal Oxide Semiconductor (MOS) Sensors: These are sensitive to a wide range of volatile organic compounds and could be tuned for enhanced response to halogenated styrenes. labmedica.com

Photoionization Detectors (PIDs): PIDs are highly sensitive to compounds that can be ionized by UV light, including aromatic compounds like 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene. researchgate.net They are often used in portable instruments for environmental and safety monitoring.

The development of these technologies is a key area of research, aiming to create cheaper, faster, and more portable alternatives to traditional analytical methods for specific applications. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for 1 Bromo 3 3 Fluoroprop 1 En 2 Yl Benzene

Exploration of Novel Catalytic Transformations and C-H Functionalization

The presence of both an aryl bromide and a fluorinated vinyl group makes 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene an ideal candidate for advanced catalytic studies. The aryl bromide moiety is a well-established handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nobelprize.orgyoutube.com Future research could focus on leveraging this reactivity to introduce a wide array of substituents at the 3-position of the benzene (B151609) ring, thereby creating a library of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the field of C-H functionalization offers a powerful avenue for the direct modification of the aromatic ring and the vinyl group. pku.edu.cnacs.orgacs.org Transition-metal catalyzed C-H activation could enable the selective introduction of functional groups at various positions on the benzene ring, bypassing the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and aligns with the principles of green chemistry. acs.org Research into directing group strategies could achieve high regioselectivity in these transformations. acs.org The fluorinated vinyl group also presents opportunities for novel C-H functionalization reactions, a rapidly developing area of organofluorine chemistry. nih.gov

Below is a table summarizing potential catalytic transformations applicable to 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene, based on established methodologies for similar substrates.

| Reaction Type | Catalyst/Reagents | Potential Functionalization Site | Potential Products |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Aryl Bromide (C-Br) | Biaryl compounds |

| Heck Coupling | Pd catalyst, Alkene | Aryl Bromide (C-Br) | Substituted styrenes |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | Aryl Bromide (C-Br) | Aryl alkynes |

| C-H Arylation | Ru or Pd catalyst, Aryl halide | Aromatic C-H | Polyaromatic systems |

| C-H Vinylation | Rh or Pd catalyst, Alkene | Vinyl C-H | Dienes and polyenes |

| C-F Functionalization | Transition metal catalyst | Vinyl Fluoride (B91410) (C-F) | Monofluorinated alkenes |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis of complex organic molecules like 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene on an industrial scale can be challenging using traditional batch processes. Flow chemistry, or continuous-flow synthesis, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govnih.gov Future research should explore the development of a continuous-flow process for the synthesis of this compound. Such a process would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities. jddhs.com

Furthermore, the integration of flow chemistry with automated synthesis platforms can significantly accelerate the discovery and optimization of new derivatives. researchgate.netchemrxiv.org Automated systems can perform a large number of reactions in parallel, enabling high-throughput screening of different catalysts, reagents, and reaction conditions. synplechem.com This approach would be invaluable for exploring the catalytic transformations discussed in the previous section and for rapidly generating a diverse library of compounds for biological screening or materials testing.

Development of Advanced Materials Incorporating the Compound's Unique Structural Features

The combination of a polymerizable vinyl group with the unique electronic properties imparted by the bromo and fluoro substituents makes 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene an attractive monomer for the synthesis of advanced materials. The presence of halogen atoms can enhance properties such as flame retardancy, chemical resistance, and thermal stability in the resulting polymers. nih.govresearchgate.net

Future research could focus on the polymerization and copolymerization of this monomer to create novel polymers with tailored properties. For instance, copolymerization with styrene (B11656) or other vinyl monomers could lead to materials with a unique combination of processability and high performance. acs.org The fluorinated and brominated moieties are expected to influence the polymer's surface energy, potentially leading to applications in hydrophobic coatings and low-friction materials. Additionally, the aryl bromide group on the polymer backbone could serve as a site for post-polymerization modification, allowing for the introduction of further functionalities and the creation of highly complex and functional materials. nih.gov

| Polymer Type | Potential Monomers | Potential Properties | Potential Applications |

| Homopolymer | 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene | High thermal stability, flame retardancy, chemical resistance | High-performance plastics, coatings |

| Copolymer | Styrene, Acrylates | Tunable refractive index, surface energy, mechanical properties | Optical films, hydrophobic surfaces, specialty elastomers |

| Functional Polymer | Post-polymerization modification of the bromo group | Introduction of bioactive molecules, cross-linking sites | Biomaterials, advanced resins, membranes |

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Patterns

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. numberanalytics.comnumberanalytics.com Density Functional Theory (DFT) calculations can be employed to study the electronic structure of 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene and to predict its reactivity towards various reagents. nih.govresearchgate.netmdpi.com Such studies can help in identifying the most likely sites for electrophilic or nucleophilic attack, predicting the activation energies for different reaction pathways, and designing new catalytic systems with enhanced selectivity. rsc.org

For example, computational modeling could be used to predict the regioselectivity of C-H functionalization reactions or to understand the mechanism of novel catalytic cycles. The insights gained from these theoretical studies can then be used to guide experimental work, reducing the amount of trial-and-error required to discover new reactions. The synergy between computational prediction and experimental validation is a key driver of innovation in modern organic chemistry. researchgate.netbris.ac.uk

Environmental Implications of its Synthesis and Use in the Context of Sustainable Chemistry

The presence of both bromine and fluorine in 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene necessitates a thorough evaluation of its environmental impact. Organohalogen compounds, particularly brominated flame retardants, can be persistent in the environment and may have toxic effects. acs.orgresearchgate.netnih.gov While the specific environmental fate of this compound is unknown, future research must address its biodegradability and potential for bioaccumulation. nih.govresearchgate.netnih.govdtic.milasm.org

In the context of sustainable chemistry, it is crucial to develop green synthetic routes for 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene and its derivatives. jddhs.commit.edumdpi.comnih.gov This includes the use of renewable feedstocks, safer solvents, and catalytic methods that maximize atom economy and minimize waste generation. numberanalytics.com Furthermore, the design of materials based on this compound should consider their entire life cycle, including their potential for recycling or degradation into benign products at the end of their use. A comprehensive understanding of the environmental implications will be essential for the responsible development and application of this promising chemical compound. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(3-fluoroprop-1-en-2-yl)benzene?

The synthesis typically involves multi-step reactions, including bromination of a pre-functionalized benzene derivative and subsequent introduction of the fluoropropenyl group. For example, bromination of 3-(3-fluoroprop-1-en-2-yl)benzene using N-bromosuccinimide (NBS) under radical or electrophilic conditions can yield the target compound . Solvent choice (e.g., CCl₄ for radical stability) and temperature control (0–25°C) are critical to minimize side reactions like over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the molecular structure of this compound characterized?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For instance, the vinylic proton in the fluoropropenyl group appears as a doublet (δ ~5.5–6.5 ppm, J = 15–20 Hz) due to coupling with fluorine .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Br and F contributions) .

- IR Spectroscopy : Detects C-F (1000–1100 cm⁻¹) and C=C (1600–1680 cm⁻¹) stretching vibrations .

Q. What safety precautions are necessary when handling this compound?

- Use fume hoods and gloves to avoid inhalation/skin contact with brominated aromatics, which may be toxic or carcinogenic .

- Store in amber glass bottles under inert gas (N₂/Ar) to prevent light- or moisture-induced degradation .

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ before incineration) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in electrophilic aromatic substitution (EAS)?

The bromine atom (strongly electron-withdrawing) deactivates the benzene ring, directing EAS to the meta and para positions relative to itself. The fluoropropenyl group, with its electron-withdrawing fluorine and conjugated double bond, further modulates ring electron density. Computational studies (DFT) predict enhanced reactivity at the para position due to resonance stabilization of intermediates . Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-NO₂ product formation .

Q. What strategies mitigate challenges in isolating geometric isomers (E/Z) during synthesis?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to resolve E/Z isomers .

- Crystallization : Differences in solubility between isomers in ethanol/water mixtures allow selective crystallization .

- Stereoselective Synthesis : Employ transition-metal catalysts (e.g., Pd) with chiral ligands to favor one isomer during fluoropropenyl group installation .

Q. How can computational methods predict regioselectivity in nucleophilic substitution reactions?

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electron-deficient sites. For example, the bromine atom’s σ* orbital is a hotspot for nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stability .

- Comparative Analysis : Benchmark against similar compounds (e.g., 1-Bromo-3-(trifluoromethyl)benzene) to predict activation barriers .

Q. What role does this compound play in catalytic cross-coupling reactions?

It serves as a halogenated aryl precursor in Suzuki-Miyaura couplings. The bromine atom undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate that couples with boronic acids. The fluoropropenyl group enhances catalyst turnover by stabilizing the Pd center via weak F→Pd interactions . Optimization requires:

- Ligand Screening : Bulky ligands (e.g., SPhos) suppress β-hydride elimination .

- Solvent Selection : Use toluene for high-temperature reactions (>100°C) to accelerate transmetallation .

Q. How do steric effects from the fluoropropenyl group influence reaction pathways?

The propenyl group creates steric hindrance near the benzene ring, impacting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.